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Compound of Interest

Compound Name: griseolic acid B

Cat. No.: B1204477 Get Quote

A Representative Triterpenoid

Note: Extensive searches for "griseolic acid B" did not yield specific NMR spectroscopic data.

Therefore, this application note utilizes ursolic acid, a structurally related and well-characterized

pentacyclic triterpenoid, as a representative compound to demonstrate the application of NMR

spectroscopy in the structural elucidation and analysis of this class of molecules. The data,

protocols, and diagrams provided herein pertain to ursolic acid.

Introduction
Ursolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants,

including apples, basil, cranberries, and rosemary. It has garnered significant interest from the

scientific community due to its diverse pharmacological activities, including anti-inflammatory,

antioxidant, and anticancer properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable tool for the structural elucidation and purity assessment of natural products like

ursolic acid. This application note provides a detailed summary of the ¹H and ¹³C NMR data for

ursolic acid, a comprehensive experimental protocol for its NMR analysis, and diagrams

illustrating its anticancer signaling pathway and the general NMR workflow.
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The following tables summarize the ¹H and ¹³C NMR chemical shift data for ursolic acid,

compiled from various sources. Chemical shifts (δ) are reported in parts per million (ppm) and

coupling constants (J) are in Hertz (Hz). The solvent used for analysis can influence chemical

shifts, and data from different deuterated solvents are presented for comparison where

available.

Table 1: ¹H NMR Spectroscopic Data for Ursolic Acid

Atom No.
Chemical Shift
(δ) in CDCl₃

Chemical Shift
(δ) in DMSO-d₆

Multiplicity
Coupling
Constant (J in
Hz)

3 3.20 3.00 dd 10.9, 4.9

12 5.24 5.13 t 3.6

18 2.20 2.13 d 11.2

23 0.97 0.90 s -

24 0.77 0.68 s -

25 0.87 0.74 s -

26 0.79 0.73 s -

27 1.08 1.00 s -

29 0.86 0.80 d 6.4

30 0.94 0.84 d 6.8

Table 2: ¹³C NMR Spectroscopic Data for Ursolic Acid
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Atom No. Chemical Shift (δ) in CDCl₃
Chemical Shift (δ) in
DMSO-d₆

1 38.7 38.5

2 27.2 26.9

3 79.0 77.0

4 38.8 38.6

5 55.3 55.0

6 18.4 18.2

7 33.1 32.8

8 39.5 39.3

9 47.6 47.0

10 37.0 36.6

11 23.3 23.2

12 125.7 124.7

13 138.3 138.2

14 42.1 41.8

15 28.1 27.7

16 24.2 23.9

17 47.9 47.6

18 52.9 52.6

19 39.1 38.7

20 39.0 38.6

21 30.6 30.4

22 36.8 36.5

23 28.1 27.9
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24 15.5 15.4

25 15.6 16.2

26 16.8 16.7

27 23.6 23.4

28 183.9 178.0

29 17.1 17.0

30 21.2 20.9

Experimental Protocols
Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Sample Weighing: Accurately weigh 5-10 mg of purified ursolic acid for ¹H NMR and 20-50

mg for ¹³C NMR experiments.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for

triterpenoids.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean,

dry 5 mm NMR tube. Avoid introducing any solid particles. A small plug of glass wool in the

pipette can be used for filtration if necessary.

Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm.

NMR Data Acquisition
The following are general parameters for data acquisition on a 400 or 500 MHz NMR

spectrometer. These may need to be optimized based on the specific instrument and sample
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concentration.

¹H NMR Spectroscopy:

Spectrometer Frequency: 400 or 500 MHz

Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

Spectral Width: 12-16 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

Spectrometer Frequency: 100 or 125 MHz

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30')

Spectral Width: 200-240 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

2D NMR Spectroscopy (for complete structural assignment):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and connecting spin systems.

Data Processing
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the positive absorptive mode.

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its

known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at

2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons for each signal.

Mandatory Visualizations
Anticancer Signaling Pathway of Ursolic Acid
Ursolic acid has been shown to exert its anticancer effects by modulating multiple signaling

pathways, including the PI3K/Akt and NF-κB pathways, which are critical for cell survival,

proliferation, and inflammation.
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Caption: Ursolic acid's anticancer signaling pathway.
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Experimental Workflow for NMR Spectroscopy
The following diagram illustrates the logical flow of an NMR experiment for a natural product

like ursolic acid.
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Caption: Experimental workflow for NMR spectroscopy.
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To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of Ursolic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204477#nmr-spectroscopy-of-griseolic-acid-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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